molecular formula C28H35Cl3N2 B10774643 Buclizine Hydrochloride CAS No. 163837-36-3

Buclizine Hydrochloride

Cat. No.: B10774643
CAS No.: 163837-36-3
M. Wt: 505.9 g/mol
InChI Key: SDBHDSZKNVDKNU-UHFFFAOYSA-N
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Description

Buclizine Hydrochloride is a piperazine-derivative antihistamine used primarily as an antiemetic and antivertigo agent. It is effective in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Additionally, it has been studied for its potential use in treating migraine attacks and nausea during pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buclizine Hydrochloride can be synthesized by reacting 1-(p-tert-butylbenzyl)-piperazine with p-chlorobenzaldehyde in the presence of hydrochloric acid. The reaction involves the formation of a piperazine ring and subsequent chlorination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Buclizine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of Buclizine, which can have different pharmacological properties .

Scientific Research Applications

Buclizine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Buclizine Hydrochloride exerts its effects primarily through its antihistamine and anticholinergic properties. It blocks histamine receptors in the vomiting center of the brain, reducing activity along these pathways. Additionally, its anticholinergic properties block muscarinic receptors, further reducing nausea and dizziness. The drug also depresses labyrinth excitability and vestibular stimulation, affecting the medullary chemoreceptor trigger zone .

Comparison with Similar Compounds

Uniqueness of Buclizine Hydrochloride: this compound is unique in its combination of antihistamine and anticholinergic effects, making it particularly effective for treating motion sickness and vertigo. Its specific receptor interactions and pharmacokinetic profile differentiate it from other similar compounds .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-95-1 (Parent)
Record name Buclizine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045091
Record name Buclizine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-74-8, 163837-35-2, 163837-36-3
Record name Buclizine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2)
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Record name Buclizine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buclizine dihydrochloride
Source European Chemicals Agency (ECHA)
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Record name BUCLIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE HYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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